2-(Piperidin-4-yloxy)ethan-1-amine
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Overview
Description
2-(Piperidin-4-yloxy)ethan-1-amine is a chemical compound that features a piperidine ring attached to an ethanamine moiety through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yloxy)ethan-1-amine typically involves the reaction of piperidine with 2-chloroethanol under basic conditions to form 2-(piperidin-4-yloxy)ethanol. This intermediate is then converted to this compound through a reductive amination process using ammonia or an amine source .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yloxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the ethanamine moiety
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized piperidine derivatives .
Scientific Research Applications
2-(Piperidin-4-yloxy)ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yloxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)ethan-1-amine: This compound has a similar structure but lacks the oxygen atom connecting the piperidine ring to the ethanamine moiety.
2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine: This compound features a phenyl group attached to the piperidine ring, providing different chemical properties and applications.
Uniqueness
2-(Piperidin-4-yloxy)ethan-1-amine is unique due to the presence of the oxygen atom, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its solubility, stability, and binding affinity in various applications .
Properties
Molecular Formula |
C7H16N2O |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-piperidin-4-yloxyethanamine |
InChI |
InChI=1S/C7H16N2O/c8-3-6-10-7-1-4-9-5-2-7/h7,9H,1-6,8H2 |
InChI Key |
VDENDIWBNYGGPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCCN |
Origin of Product |
United States |
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